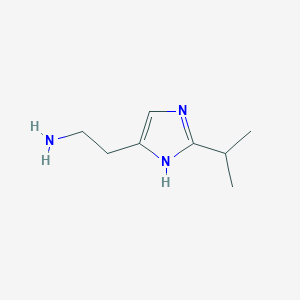
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine is a chemical compound characterized by the presence of an imidazole ring substituted with an isopropyl group at the 2-position and an ethanamine chain at the 4-position. This compound is known for its interaction with histamine receptors, making it valuable in pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2-isopropylimidazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and reactors can further enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The ethanamine chain can undergo substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkyl halides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted ethanamine derivatives.
科学的研究の応用
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with histamine receptors and its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antihistamine drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
作用機序
The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it can modulate various physiological responses, including allergic reactions and inflammatory processes. The molecular targets involved include H1 and H2 histamine receptors, which play key roles in mediating the compound’s effects.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-4-yl)ethanamine: Another imidazole derivative with similar biological activity.
2-(1H-Imidazol-2-yl)ethanamine: Differing in the position of the substituent on the imidazole ring, leading to variations in activity and applications
Uniqueness
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isopropyl group enhances its interaction with histamine receptors, making it a valuable tool in pharmacological research.
特性
CAS番号 |
57118-67-9 |
|---|---|
分子式 |
C8H15N3 |
分子量 |
153.22 g/mol |
IUPAC名 |
2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
VVACTURLJWWFGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
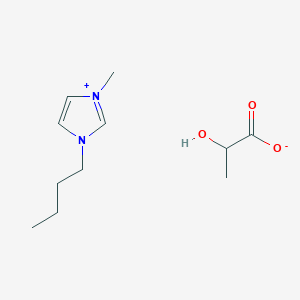
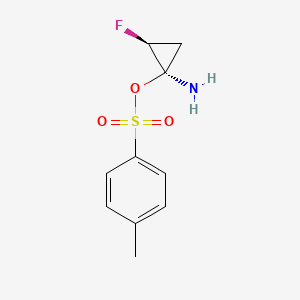
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
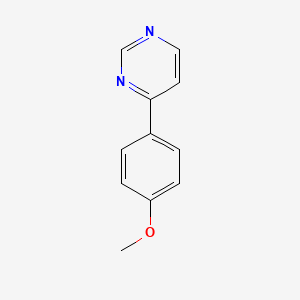
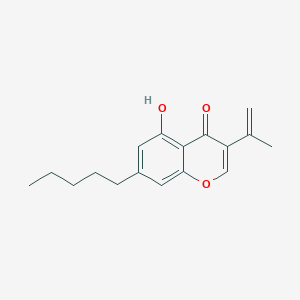
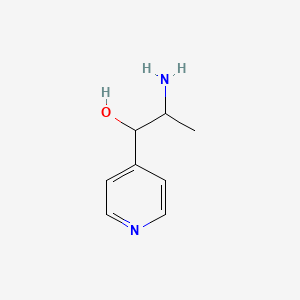
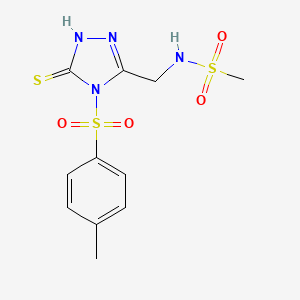
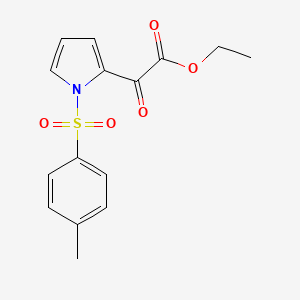
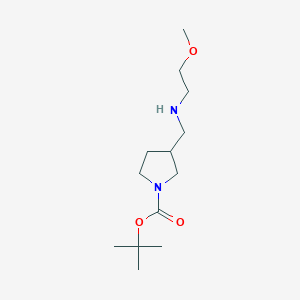
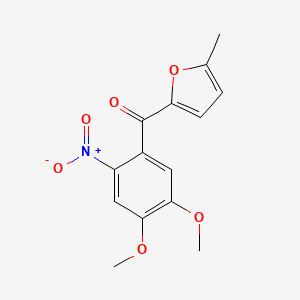
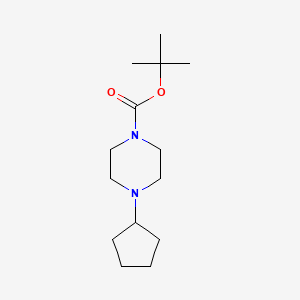
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)
